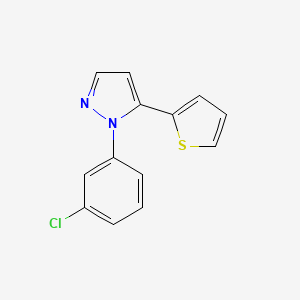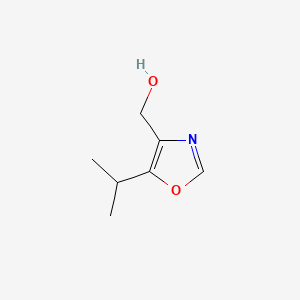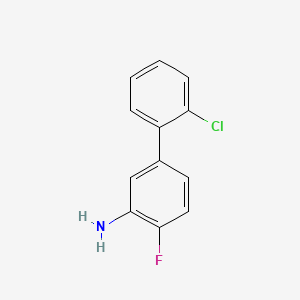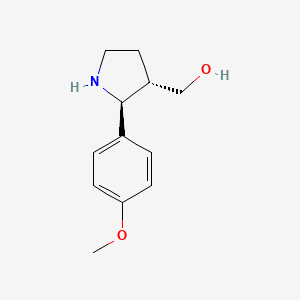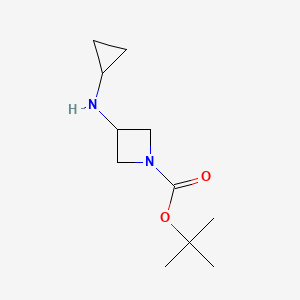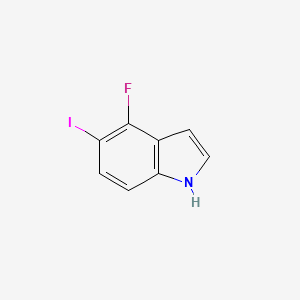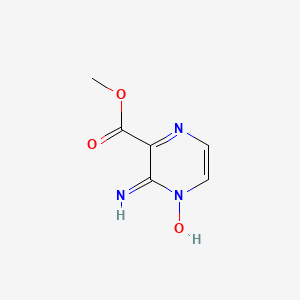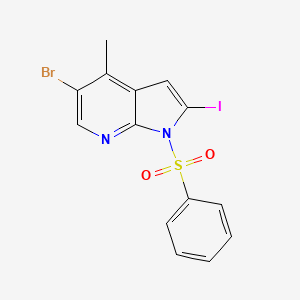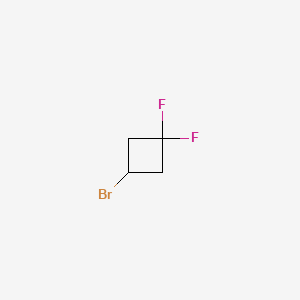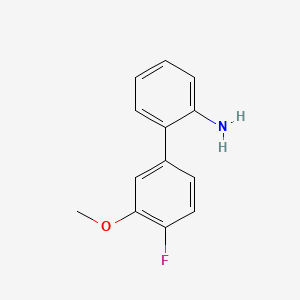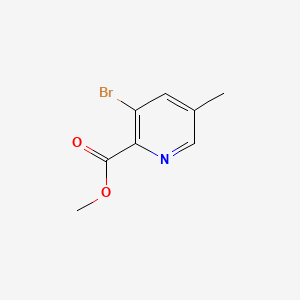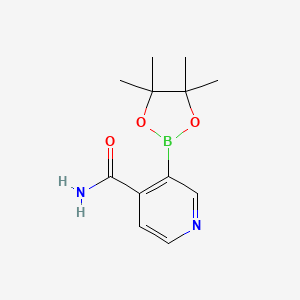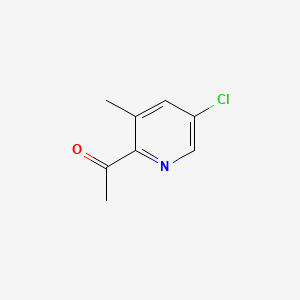
1-(5-Chloro-3-methylpyridin-2-YL)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(5-Chloro-3-methylpyridin-2-YL)ethanone” is a chemical compound with the molecular formula C8H8ClNO . It has a molecular weight of 169.61 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “1-(5-Chloro-3-methylpyridin-2-YL)ethanone” is 1S/C8H8ClNO/c1-5-3-7(9)4-10-8(5)6(2)11/h3-4H,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 169.61 . The InChI code for this compound is 1S/C8H8ClNO/c1-5-3-7(9)4-10-8(5)6(2)11/h3-4H,1-2H3 , which provides information about its molecular structure.Applications De Recherche Scientifique
Synthesis and Biological Evaluation
- A study focused on synthesizing derivatives related to "1-(5-Chloro-3-methylpyridin-2-yl)ethanone" demonstrated the preparation of compounds with potential antimicrobial activities. This indicates the relevance of such compounds in developing new antimicrobial agents (Sherekar et al., 2022).
Catalytic and Reactivity Studies
- Research involving similar compounds explored their use in catalytic processes and reactivity studies. For instance, decarbonylation studies of α-diketones provide insights into the molecular fragmentation processes, which are crucial for understanding the reactivity of complex organic molecules (Percino et al., 2007).
Corrosion Inhibition
- The application of related compounds as corrosion inhibitors for metals in acidic environments was investigated. Such compounds exhibit significant inhibition efficiency, highlighting their potential in materials science for protecting metals against corrosion (Jawad et al., 2020).
Luminescent Properties
- Another study focused on the luminescent properties of complexes formed with similar molecules, indicating their potential use in optical materials and sensors. The research suggests these compounds could be beneficial in developing new materials with specific luminescent properties (Xu et al., 2010).
Safety And Hazards
Propriétés
IUPAC Name |
1-(5-chloro-3-methylpyridin-2-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-5-3-7(9)4-10-8(5)6(2)11/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIROULDUQCUOHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-3-methylpyridin-2-YL)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

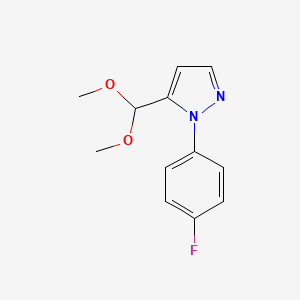
![2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one](/img/structure/B596121.png)
